molecular formula C10H16N4O B15069185 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one CAS No. 919524-55-3

6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one

Katalognummer: B15069185
CAS-Nummer: 919524-55-3
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: LERLGQLCFIZUCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a piperidinylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-diketone and a guanidine derivative.

    Substitution Reactions: The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of a halomethylpyrimidine with piperidine under basic conditions can yield the desired product.

    Amination: The amino group can be introduced through a direct amination reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-5-(methylthio)pyrimidin-2(1H)-one: Similar structure but with a methylthio group instead of a piperidinylmethyl group.

    6-Amino-5-(ethylamino)pyrimidin-2(1H)-one: Contains an ethylamino group instead of a piperidinylmethyl group.

Uniqueness

6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is unique due to the presence of the piperidinylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.

Eigenschaften

CAS-Nummer

919524-55-3

Molekularformel

C10H16N4O

Molekulargewicht

208.26 g/mol

IUPAC-Name

6-amino-5-(piperidin-1-ylmethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H16N4O/c11-9-8(6-12-10(15)13-9)7-14-4-2-1-3-5-14/h6H,1-5,7H2,(H3,11,12,13,15)

InChI-Schlüssel

LERLGQLCFIZUCN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=C(NC(=O)N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.